UNC2250

Content Navigation

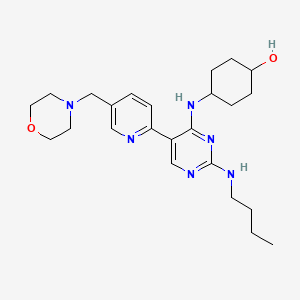

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Compound Profile and Mechanism of Action

UNC2250 is a potent and highly selective inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases [1] [2].

- Primary Target: MerTK (IC₅₀ = 1.7 nM) [3] [4] [2].

- Selectivity: It exhibits significant selectivity over the closely related TAM kinases, showing approximately 160-fold selectivity against Axl (IC₅₀ = 270 nM) and 60-fold selectivity against Tyro3 (IC₅₀ = 100 nM) [3] [4] [5]. It also shows no significant activity against a panel of 30 other kinases [5] [2].

- Mechanism: It functions as a competitive ATP inhibitor, blocking MerTK autophosphorylation and subsequent activation of its downstream signaling pathways [6]. In cellular assays, it inhibits ligand-dependent phosphorylation of MerTK with an IC₅₀ of 9.8 nM in 697 B-cell acute lymphoblastic leukemia (B-ALL) cells [3] [4] [7].

The following diagram illustrates the mechanism of action of this compound and its downstream effects:

MerTK Signaling Inhibition by this compound

Key Quantitative Data and Properties

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ Value | Selectivity vs. Mer |

|---|---|---|

| Mer | 1.7 nM | - |

| Tyro3 | 100 nM | 60-fold |

| Axl | 270 nM | 160-fold |

Table 2: Cellular & In Vivo Pharmacological Data

| Parameter | Value / Effect | Experimental Context |

|---|---|---|

| Cellular Mer p-IC₅₀ | 9.8 nM | 697 B-ALL cells (1h treatment) [3] [4] |

| Anti-proliferative Effect | IC₅₀ = 100 nM | Colo699 NSCLC cells (colony formation) [4] [1] |

| Anti-proliferative Effect | 36% inhibition at 100 nM | BT-12 rhabdoid tumor cells (colony formation) [1] |

| Apoptosis Induction | Increased Bax, cleaved caspase-3, PARP; Decreased Bcl-2, Mcl-1, Bcl-xL | MCL cell lines [6] |

| Cell Cycle Arrest | G2/M phase arrest | MCL cell lines [6] |

| In Vivo PK | Moderate half-life, reasonable oral bioavailability [8] [7] [2] | Mouse model |

Table 3: Physicochemical and Handling Information

| Property | Specification |

|---|---|

| Molecular Formula | C₂₄H₃₆N₆O₂ [8] [3] [7] |

| Molecular Weight | 440.58 g/mol [8] [3] [7] |

| CAS Number | 1493694-70-4 [8] [3] [1] |

| Purity | ≥98% (HPLC) [1] |

| Solubility | ~2-25 mg/mL in DMSO (clear solution, may require warming) [8] [1] [5] |

| Storage | -20°C [3] [5] |

Experimental Protocols

The following methodologies are commonly used to evaluate the activity of this compound in biochemical and cellular settings.

Biochemical Kinase Activity Assay (Microfluidic Capillary Electrophoresis - MCE)

This protocol is used to determine the IC₅₀ values against purified kinases [8] [4] [7].

- Reaction Mixture: A 50 μL final volume containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA, 1.0 μM fluorescent substrate, and ATP at the Kₘ for the specific kinase.

- Inhibition: The reaction is conducted in the presence of the inhibitor (this compound) or vehicle control.

- Termination: The reaction is stopped by adding 20 μL of 70 mM EDTA.

- Incubation: The mixture is incubated for 180 minutes.

- Analysis: Phosphorylated and unphosphorylated substrate peptides are separated using a LabChip EZ Reader equipped with a 12-sipper chip, with data analyzed using the accompanying software.

Cell-Based Mer Phosphorylation Assay

This protocol measures the inhibition of MerTK phosphorylation in whole cells [3] [4].

- Cell Line: 697 B-ALL cells.

- Treatment: Cells are treated with a concentration gradient of this compound (e.g., 5-500 nM) or vehicle for 1 hour.

- Lysis: Cell lysates are prepared after the treatment period.

- Detection: Phospho-MerTK levels are detected and quantified using western blot analysis.

- Data Analysis: IC₅₀ values are calculated from the dose-response data.

Soft Agar Colony Formation Assay

This protocol assesses the compound's ability to inhibit anchorage-independent growth, a hallmark of cellular transformation [8] [4] [7].

- For BT-12 rhabdoid tumor cells:

- Culture Setup: 10,000 cells are cultured in 2.0 mL of 0.35% soft agar containing 0.5x RPMI medium, 7.5% FBS, and the indicated concentrations of this compound or DMSO vehicle.

- Overlay: The culture is overlaid with 0.5 mL of 1x RPMI medium containing 15% FBS and the corresponding concentration of inhibitor or vehicle.

- Maintenance: Medium and inhibitor are refreshed twice per week.

- Endpoint: After 3 weeks, colonies are stained with thiazolyl blue tetrazolium bromide and counted.

- For Colo699 NSCLC cells:

- Culture Setup: 15,000 cells are cultured in 1.5 mL of 0.35% soft agar containing 1x RPMI medium and 10% FBS.

- Overlay: The culture is overlaid with 2.0 mL of 1x RPMI medium containing 10% FBS and the indicated concentrations of this compound or vehicle.

- Maintenance: Medium and inhibitor are refreshed three times per week.

- Endpoint: After 2 weeks, colonies are stained with nitrotetrazolium blue chloride and counted.

Research Applications and Biological Evidence

This compound has demonstrated efficacy across various cancer models:

- Mantle Cell Lymphoma (MCL): In vitro, this compound decreased proliferation, invasion, and migration of MCL cells, induced G2/M phase arrest and apoptosis, and sensitized cells to chemotherapeutic agents like vincristine and doxorubicin [6]. In vivo, it delayed disease progression in MCL-cell-derived xenograft models [6].

- Leukemia and Solid Tumors: It inhibits Mer phosphorylation in B-ALL and colony formation in rhabdoid tumor and non-small cell lung cancer (NSCLC) cell lines [8] [4].

- Inflammatory Disease: It was reported to reduce mortality in a murine LPS-induced acute lung injury model [1].

References

- 1. This compound, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Potent Selective Mer Kinase Inhibitor [apexbt.com]

- 3. This compound | Mer Inhibitor [medchemexpress.com]

- 4. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. This compound [nordicbiosite.com]

- 6. The proto-oncogene Mer tyrosine kinase is a novel ... [pmc.ncbi.nlm.nih.gov]

- 7. | TAM Receptor inhibitor | Mer Kinase Inhibitor UNC 2250 [invivochem.com]

- 8. is an effective and specific Mer inhibitor (IC50=1.7 nM). UNC 2250 [targetmol.com]

Comprehensive Technical Guide: Mer Receptor Tyrosine Kinase Inhibitor Development

Introduction to Mer Receptor Tyrosine Kinase (MerTK) Biology and Signaling

Mer receptor tyrosine kinase (MerTK), also known as c-Mer, is a member of the TAM family of receptor tyrosine kinases (RTKs) that includes Tyro3, Axl, and MerTK. These receptors share a conserved structural architecture consisting of an extracellular domain with two immunoglobulin-like motifs and two fibronectin type III repeats, a single transmembrane domain, and an intracellular tyrosine kinase domain containing the characteristic KWIAIES sequence that defines the TAM family [1] [2]. MerTK was initially discovered during a search for novel tyrosine kinases expressed in human B-lymphoblastoid cells, with the gene located on chromosome 2q14.1 [1]. Unlike many RTKs that are widely expressed, MerTK demonstrates a more restricted expression pattern primarily in cells of monocytic/myeloid origin, epithelial tissues, and reproductive organs, with minimal expression in normal resting T and B lymphocytes [1].

The physiological functions of MerTK are diverse and crucial for maintaining tissue homeostasis. One of its best-characterized roles is in efferocytosis, the process by which apoptotic cells are cleared by phagocytes. MerTK recognizes apoptotic cells through bridging ligands Gas6 (Growth arrest-specific protein 6) and Protein S (PROS1) that bind both to externalized phosphatidylserine on apoptotic cells and to the extracellular domain of MerTK [1] [3]. This ligand binding induces receptor dimerization, autophosphorylation of specific tyrosine residues in the intracellular activation loop (Y749, Y753, Y754), and initiation of downstream signaling cascades [2]. Beyond efferocytosis, MerTK functions as an innate immune checkpoint that dampens inflammatory cytokine production, with Mertk-/- mice exhibiting a hyperinflammatory phenotype and increased sensitivity to endotoxin challenge [1]. In the retina, MerTK is essential for the daily phagocytosis of photoreceptor outer segments by retinal pigment epithelial cells, with mutations leading to retinitis pigmentosa and blindness in both animal models and humans [1].

Therapeutic Rationale for Targeting MerTK in Human Diseases

MerTK Dysregulation in Human Cancers

MerTK undergoes ectopic expression in a substantial proportion of hematological and solid malignancies, making it an attractive therapeutic target. In acute leukemias, MerTK is expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML) [4] [1]. Within ALL subtypes, MerTK expression is most prevalent in early T-cell ALL, while in AML, it is frequently expressed in minimally differentiated (M0) subtypes [4]. Among solid tumors, MerTK is overexpressed in approximately 69% of non-small cell lung cancers (NSCLC), as well as in melanoma, glioblastoma, and breast cancer [5] [6]. This aberrant expression is clinically significant, as Gas6, the primary MerTK ligand, has been associated with poor prognosis in AML patients [4].

The oncogenic signaling networks mediated by MerTK contribute to multiple aspects of tumor pathogenesis. Upon activation by Gas6, MerTK initiates several downstream pathways that promote tumor cell survival and proliferation, including PI3K/AKT, MEK/ERK, SRC family kinases, and JAK/STAT signaling [7] [4]. Additionally, MerTK activation enhances resistance to conventional chemotherapeutic agents and targeted therapies through upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL [4] [5]. In the tumor microenvironment, MerTK expression on myeloid cells contributes to an immunosuppressive milieu by dampening pro-inflammatory cytokine production, further facilitating tumor immune evasion [1].

MerTK in Non-Malignant Diseases

Beyond oncology, MerTK inhibition has demonstrated potential therapeutic benefits in non-malignant conditions, particularly in thrombotic disorders. Gas6/MerTK signaling plays a crucial role in platelet activation and thrombus stabilization through activation of the αIIbβ3 integrin [7] [3]. Genetic deficiency or pharmacological inhibition of MerTK protects against thrombosis in murine models without significantly prolonging bleeding times, suggesting a potentially superior safety profile compared to current antiplatelet therapies [7]. This unique attribute positions MerTK inhibitors as promising candidates for antithrombotic therapy with potentially reduced hemorrhagic complications.

MerTK Inhibitor Development: UNC2025 as a Case Study

Pharmacological Profile and Optimization

UNC2025 represents a advanced small-molecule inhibitor targeting MerTK with optimized drug-like properties. Developed through sequential modification of the earlier compound UNC1062, UNC2025 features a pyrrolo[2,3-d]pyrimidine scaffold that significantly improves solubility and oral bioavailability compared to its predecessor [8]. This compound demonstrates potent enzymatic inhibition against MerTK with a Ki value of 0.16 nM and an IC50 of 2.7 nM in cell-based assays [4]. UNC2025 also exhibits strong activity against FLT3 (Fms-like tyrosine kinase 3), another important therapeutic target in acute leukemias, with an IC50 of 0.69 nM [8].

The pharmacokinetic properties of UNC2025 have been carefully optimized for in vivo efficacy studies. The compound demonstrates low clearance, a 3.8-hour half-life in mice, and 100% oral bioavailability with high solubility in saline formulations [4]. These favorable pharmacokinetic characteristics enable UNC2025 to effectively inhibit MerTK phosphorylation in bone marrow leukemic blasts for up to 24 hours following oral administration, making it suitable for once-daily dosing in preclinical models [4] [8].

Kinase Selectivity Profile

The selectivity of UNC2025 has been rigorously assessed against panels of over 300 kinases. The compound demonstrates >45-fold selectivity for MerTK compared to Axl, the next most potently inhibited TAM family member (Ki = 13.3 nM, IC50 = 122 nM) [4]. Only 66 of 305 kinases tested were inhibited by >50% at concentrations exceeding 100-fold the MerTK IC50, indicating a pharmacologically useful selectivity profile [4] [8]. This selectivity is crucial for attributing observed phenotypic effects specifically to MerTK inhibition rather than off-target kinase effects.

Table 1: Kinase Inhibition Profile of UNC2025

| Kinase Target | Ki Value (nM) | Cellular IC50 (nM) | Selectivity Ratio (vs. MerTK) |

|---|---|---|---|

| MerTK | 0.16 | 2.7 | 1.0 |

| FLT3 | N/A | 0.69 | ~0.3 (more potent) |

| Axl | 13.3 | 122 | ~45 |

| Tyro3 | N/A | 37 | ~14 |

Experimental Models and Methodologies for Evaluating MerTK Inhibition

In Vitro Assessment of MerTK Inhibitors

Cell line models expressing MerTK provide essential tools for initial compound evaluation. For hematological malignancies, B-ALL (697), T-ALL (Jurkat), and AML (Kasumi-1, NOMO-1) cell lines are commonly used, while for solid tumors, NSCLC (A549, H460), melanoma, and breast cancer lines have been employed [4] [5]. These models should be validated for MerTK expression via immunoblotting or flow cytometry before use in inhibition studies.

The key methodological approaches for in vitro assessment include:

- Phospho-MerTK Analysis: Cells are treated with UNC2025 or vehicle for 1 hour, followed by lysis and immunoblotting with anti-phospho-MerTK antibodies. Alternatively, MERTK can be immunoprecipitated from pervanadate-treated cells to detect phosphorylated MERTK [4].

- Downstream Signaling Assessment: Following UNC2025 treatment (typically 1 hour), cell lysates are analyzed by immunoblotting for phosphorylation of key signaling nodes including AKT (Ser473), ERK1/2 (Thr202/Tyr204), STAT6 (Tyr641), and SRC family kinases [7] [4].

- Viability and Apoptosis Assays: Cells are cultured with graded concentrations of UNC2025 for 24-72 hours. Apoptosis is quantified using flow cytometry after staining with YO-PRO-1 iodide and propidium iodide to distinguish early apoptotic (YO-PRO-1+/PI-) and late apoptotic/necrotic cells (YO-PRO-1+/PI+) [4].

- Colony Formation Assays: Leukemia cells are cultured in methylcellulose, while AML lines are plated in 0.35% Noble agar, both containing UNC2025 or vehicle. Colonies are counted after 7-14 days to assess long-term proliferative capacity [4].

Table 2: Key In Vitro Assays for MerTK Inhibitor Evaluation

| Assay Type | Key Readouts | Treatment Duration | Application |

|---|---|---|---|

| Phospho-MerTK immunoblot | p-MerTK, total MerTK | 1 hour | Target engagement |

| Signaling pathway analysis | p-AKT, p-ERK, p-STAT6, p-SRC | 1-24 hours | Downstream pathway modulation |

| Apoptosis assay | YO-PRO-1/PI staining, caspase activation | 6-48 hours | Induction of cell death |

| Colony formation | Number/size of colonies | 7-14 days | Long-term proliferative capacity |

| Combination studies | CI values, enhanced apoptosis | 24-72 hours | Synergy with chemotherapeutics |

In Vivo Evaluation Models

Leukemia xenograft models provide critical preclinical data for MerTK inhibitors. These typically involve intravenous injection of firefly luciferase-expressing leukemia cells (e.g., 697-luc B-ALL or NOMO-1 AML) into immunodeficient NSG or NSGS mice [4]. Following engraftment confirmation via bioluminescence imaging, mice are randomized to receive UNC2025 or vehicle control administered orally once daily at doses ranging from 30-100 mg/kg [4]. Key endpoints include serial bioluminescence imaging to quantify tumor burden, peripheral blood and bone marrow analysis for human CD45+ cells via flow cytometry, and overall survival monitoring.

Solid tumor models employ subcutaneous or orthotopic implantation of MerTK-expressing cancer cells (e.g., NSCLC, breast cancer) [5] [2]. UNC2025 treatment is typically initiated once tumors reach a measurable size (50-100 mm³), with tumor volume monitored regularly by caliper measurements. At study endpoint, tumors are harvested for immunohistochemical analysis of MerTK phosphorylation, cleaved caspase-3 (apoptosis), and Ki-67 (proliferation) [5].

Thrombosis models provide assessment of MerTK inhibition in non-malignant conditions. For arterial thrombosis, the Folts model or ferric chloride-induced carotid artery injury can be used, while pulmonary embolism models employ intravenous infusion of collagen/epinephrine to induce platelet aggregation [7]. Critically, tail bleeding time assays should be performed in parallel to evaluate potential hemorrhagic complications, with UNC2025 demonstrating no significant prolongation of bleeding times despite robust antithrombotic efficacy [7] [3].

Signaling Pathways and Experimental Workflows

The central signaling pathways affected by MerTK inhibition and key experimental workflows for compound evaluation can be visualized as follows:

MerTK Signaling and Inhibition Overview: This diagram illustrates the core MerTK signaling pathway, experimental evaluation approaches, and biological outcomes of pharmacological inhibition.

Clinical Translation and Combination Strategies

Potential Clinical Applications

The preclinical data supporting MerTK inhibition suggests several potential clinical applications. In acute leukemias, UNC2025 demonstrates broad activity across diverse genetic subtypes, with approximately 30% of primary patient samples (78 of 261 total) showing sensitivity to UNC2025 treatment [4]. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets [4]. In xenograft models, UNC2025 treatment resulted in significant therapeutic effects with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden [4]. Notably, in a patient-derived AML xenograft model, UNC2025 monotherapy induced disease regression [4].

For solid tumors, MerTK inhibition has shown particular promise in NSCLC, where MerTK is overexpressed in 69% of tumors [5] [6]. shRNA-mediated Mer knockdown significantly reduced NSCLC colony formation and growth of subcutaneous xenografts in nude mice [5]. Similar effects were observed in breast cancer models, where MerTK inhibition blocked tumor growth and enhanced chemosensitivity [2].

In non-malignant diseases, UNC2025's robust antithrombotic efficacy without increased bleeding times positions it as a potential novel antiplatelet therapy [7] [3]. This represents a significant advantage over current P2Y12 antagonists like clopidogrel, which carry substantial bleeding risks.

Rational Combination Strategies

Multiple rational combination approaches have been explored preclinically:

- Chemotherapy combinations: UNC2025 significantly increases sensitivity to methotrexate in vivo in leukemia models and enhances NSCLC chemosensitivity to multiple agents including cisplatin and taxanes [4] [5]. This suggests that MerTK-targeted therapy could allow for chemotherapy dose reduction while maintaining efficacy.

- Dual TAM inhibition: Given the complementary roles of Mer and Axl in many cancers, dual inhibition strategies may provide enhanced efficacy. Axl inhibition more robustly improves chemosensitivity, while Mer inhibition more completely blocks tumor growth [5] [2].

- ADP receptor antagonism: In antiplatelet applications, UNC2025 demonstrates synergistic effects with P2Y12 pathway antagonists, with greater than additive inhibition of platelet activation and thrombus formation [7] [3].

- Immunotherapy combinations: As MerTK functions as an innate immune checkpoint, its inhibition may enhance response to immune checkpoint blockers in immunocompetent tumor models, though this approach requires further investigation [1].

Conclusion and Future Directions

MerTK represents a promising therapeutic target across multiple disease contexts, particularly in hematological malignancies and solid tumors where it drives survival, proliferation, and therapy resistance. The development of potent, selective, and orally bioavailable MerTK inhibitors like UNC2025 provides valuable tools for clinical translation. The comprehensive preclinical data demonstrate robust monotherapy activity and synergistic combinations with conventional chemotherapeutics, supporting continued development of MerTK inhibitors for clinical applications.

Future directions should include biomarker identification to select patients most likely to benefit from MerTK-targeted therapies, optimization of combination regimens, and exploration of MerTK's role in modulating the tumor microenvironment. Additionally, the favorable safety profile of MerTK inhibition in thrombosis models warrants expanded investigation in non-malignant thrombotic disorders. As the field advances, MerTK inhibitors hold significant potential to improve outcomes for cancer patients and those with thrombotic conditions.

Table 3: Key Advantages of MerTK-Targeted Therapy

| Feature | Advantage | Clinical Implication |

|---|---|---|

| Restricted normal tissue expression | Reduced on-target toxicity | Favorable therapeutic index |

| Synergy with chemotherapy | Enhanced efficacy | Potential for dose reduction |

| Antithrombotic effect without bleeding | Superior safety profile | Advantage over current antiplatelets |

| Oral bioavailability | Convenient administration | Improved patient compliance |

| Immune modulation | Potential combination with immunotherapy | Expanded applications |

References

- 1. MERTK Inhibition as a Targeted Novel Cancer Therapy [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibition of AXL and MER kinase: scope for lung and ... [sciencedirect.com]

- 3. The small‐molecule MERTK inhibitor UNC2025 decreases ... [sciencedirect.com]

- 4. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

- 5. or Axl Mer promotes apoptosis... receptor tyrosine kinase inhibition [nature.com]

- 6. [PDF] Mer or Axl Receptor Promotes... Tyrosine Kinase Inhibition [semanticscholar.org]

- 7. The small-molecule MERTK inhibitor UNC2025 decreases platelet... [pubmed.ncbi.nlm.nih.gov]

- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]

MerTK as a Therapeutic Target & UNC2250 Discovery Rationale

MerTK, part of the TAM family, is not expressed in normal B or T lymphocytes but is aberrantly expressed in several hematological malignancies and solid tumors [1]. Its overexpression promotes oncogenesis by enhancing cancer cell survival, proliferation, invasion, and resistance to chemotherapy [1] [2].

UNC2250 was developed using a pseudo-ring replacement strategy based on the structure of MerTK [2]. This structure-based design led to the discovery of a new family of pyridine-pyrimidine analogues, with this compound emerging as the lead compound due to its high potency, selectivity, and favorable pharmacokinetic properties [2].

Biochemical and Pharmacological Profile of this compound

The table below summarizes the key quantitative data for this compound:

| Property | Value | Description / Context |

|---|---|---|

| Molecular Formula | C₂₄H₃₆N₆O₂ [3] | - |

| Molecular Weight | 440.58 g/mol [3] | - |

| CAS Number | 1493694-70-4 [3] | - |

| Biochemical IC₅₀ (Mer) | 1.7 nM [3] [4] | Measured in kinase activity assays. |

| Biochemical IC₅₀ (Tyro3) | 100 nM [3] [4] | Demonstrates selectivity over Tyro3. |

| Cellular IC₅₀ (pMer) | 9.8 nM [3] [2] | Inhibition of Mer phosphorylation in 697 B-ALL cells. |

| Selectivity (vs. Axl) | ~60-fold [3] [4] | Based on comparative IC₅₀ values. |

| Selectivity (vs. Tyro3) | ~160-fold [3] [4] | Based on comparative IC₅₀ values. |

| In Vivo Bioavailability | Reasonable (specific % not stated) [3] | Based on pharmacokinetic experiments in mice. |

Biological Effects and Therapeutic Potential

This compound has demonstrated promising functional antitumor activity in various model systems:

- In Solid Tumor Models: Treatment with this compound significantly reduced the colony-forming potential of BT-12 rhabdoid tumor cells and Colo699 non-small cell lung cancer (NSCLC) cells in soft agar assays [3] [2].

- In Mantle Cell Lymphoma (MCL): A 2018 study showed that this compound decreased proliferation and invasion, induced G2/M phase arrest, and promoted apoptosis in MCL cell lines. It also sensitized cells to chemotherapeutic agents like vincristine and doxorubicin. In mouse xenograft models, this compound treatment delayed disease progression [1].

- In Chronic Myeloid Leukemia (CML): A 2024 study found that targeting MERTK with this compound in imatinib-resistant CML cells interfered with proliferation and colony formation. Co-targeting TAM kinases with imatinib produced a synergistic anti-proliferation effect in resistant cells [5].

Detailed Experimental Protocols

For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.

Kinase Activity Assay (Microfluidic Capillary Electrophoresis) [3] [4]

This protocol measures the direct inhibition of MerTK kinase activity by this compound.

- Reaction Setup: Assays are performed in a 384-well polypropylene microplate in a final volume of 50 μL.

- Reaction Buffer: 50 mM Hepes (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% bovine serum albumin (BSA).

- Substrates & Cofactors: The reaction mixture contains 1.0 μM fluorescent substrate and ATP at the Km concentration for the MerTK enzyme.

- Inhibition Test: The inhibitor (this compound) is pre-incubated with the enzyme or added at the start of the reaction.

- Reaction Termination: After a 180-minute incubation period, all reactions are terminated by adding 20 μL of 70 mM EDTA.

- Analysis: Phosphorylated and unphosphorylated substrate peptides are separated in buffer supplemented with 1× CR-8 on a LabChip EZ Reader equipped with a 12-sipper chip. Data are analyzed using the accompanying EZ Reader software.

Cell-Based Anti-Proliferation and Viability Assay [1]

This protocol is used to assess the effect of this compound on cancer cell growth and viability.

- Cell Plating: Plate cells in triplicate at a density of 2,000 cells per 100 μL in 96-well black base microplates.

- Dosing: Culture cells in the absence (vehicle control, e.g., DMSO) or presence of a dosing range of this compound for 72 hours.

- Viability Measurement: Use the Cell Titer-Glo Luminescent Cell Viability Assay system according to the manufacturer's protocol. This assay determines the number of viable cells based on the quantitation of ATP present.

- Signal Detection: Measure luminescent signals using a plate reader (e.g., LMax II).

- Data Calculation: Calculate inhibition rates using the formula: Inhibition rate (%) = (1 − Dosing Group Luminescence / Vehicle Control Luminescence) × 100%.

Soft Agar Colony Formation Assay [3] [4]

This protocol tests the ability of this compound to inhibit anchorage-independent growth, a hallmark of transformed cells.

- Base Layer Preparation: Prepare a bottom layer of 0.8% agar in culture medium and let it solidify in the wells.

- Cell Suspension Layer: Mix the tumor cells (e.g., 10,000 BT-12 or 15,000 Colo699 cells) with 0.35% soft agar containing the indicated concentrations of this compound or DMSO vehicle. Pour this mixture on top of the base layer.

- Overlay and Feeding: Once the top layer solidifies, overlay it with fresh culture medium containing this compound or vehicle. Refresh this medium and the inhibitor 2-3 times per week.

- Staining and Quantification:

- For BT-12 cells: After 3 weeks, stain colonies with thiazolyl blue tetrazolium bromide and count them.

- For Colo699 cells: After 2 weeks, stain colonies with nitrotetrazolium blue chloride and count them.

This compound in the MerTK Signaling Context

The following diagram illustrates the role of MerTK in oncogenic signaling and the points of intervention for this compound, integrating the experimental workflows described above.

Diagram 1: Mechanism of this compound. The inhibitor directly targets the MerTK receptor, blocking its kinase activity and subsequent activation of downstream oncogenic signaling pathways. This inhibition can be measured through various experimental assays.

Conclusion and Research Significance

This compound represents a critical tool compound in oncology research, validating MerTK as a promising therapeutic target. Its high selectivity within the TAM kinase family minimizes off-target effects, making it excellent for mechanistic studies [3] [2]. Preclinical evidence supports its potential as both a single-agent and a combination therapy, especially in hematological malignancies and treatment-resistant cancers [1] [5].

References

- 1. The proto-oncogene Mer tyrosine kinase is a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Pseudo-cyclization through intramolecular hydrogen bond ... [pubmed.ncbi.nlm.nih.gov]

- 3. | TAM Receptor inhibitor | Mer Kinase Inhibitor UNC 2250 [invivochem.com]

- 4. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. TAM family kinases are potential candidate targets for ... [pmc.ncbi.nlm.nih.gov]

Mer Kinase Structure and Function

Structural Domains and Characteristics

Mer (MerTK) is a receptor tyrosine kinase (RTK) belonging to the Tyro3/Axl/Mer (TAM) family [1] [2]. The diagram below illustrates its core domains and activation process:

Mer receptor activation and functional consequences.

Key Functional Roles in Cancer and Immunity

- Efferocytosis and Immune Suppression: Mer's primary function is the mediation of efferocytosis. While this clears cellular debris, in the tumor microenvironment, it leads to reduced pro-inflammatory M1 macrophage responses and promotes anti-inflammatory, pro-tumor M2 polarization [1] [2]. This process also upregulates immune checkpoint molecules like PD-L1 on macrophages, contributing to T-cell suppression [1] [2].

- Tethering and Phagocytosis: Beyond internalization, Mer can also directly tether apoptotic cells to the macrophage surface, a unique function that can be kinased-independent [3].

- Oncogenic Role in Hematological Cancers: Mer is ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML). Its signaling promotes cancer cell survival and proliferation, making it a valuable therapeutic target [4].

Targeting Mer Kinase for Therapy

Mer as an Innate Immune Checkpoint

Mer is characterized as an innate immune checkpoint on macrophages [1] [2]. Targeting Mer can shift the balance from pro-tumor M2 macrophages to anti-tumor M1 phenotypes, enhance T-cell responses, and overcome resistance to adaptive immune checkpoint blockade [1].

Small Molecule Inhibitors

Several small molecules have been developed to target Mer. The table below summarizes key data on one prominent inhibitor, UNC2025:

| Inhibitor | Molecular Target | Biochemical IC₅₀ (Ki) | Cellular IC₅₀ | Key Preclinical Findings |

|---|

| UNC2025 [4] | Mer | 0.16 nM (Ki) | 2.7 nM | - Induced apoptosis in Mer-expressing ALL/AML cell lines and primary patient samples [4].

- Reduced tumor burden and increased survival in xenograft models [4].

- Sensitized leukemia cells to methotrexate [4]. |

Pharmacodynamic Biomarkers

Identifying biomarkers is crucial for drug development. Phosphorylated MER (pMER) is unstable and hard to detect, so phosphorylated AKT (pAKT) has been validated as a specific functional PD marker for Mer kinase activity in human melanoma G361 cells [5].

Key Experimental Models and Protocols

In Vitro Models for Assessing Mer Function and Inhibition

| Cell Line / Model | Cancer Type | Key Application | Relevant Readout |

|---|---|---|---|

| G361 Melanoma Cells [5] | Melanoma | Functional assessment of Mer inhibition. | GAS6-induced pAKT levels. |

| 697-luciferase cells [4] | B-cell Acute Lymphoblastic Leukemia (B-ALL) | In vivo xenograft models for therapy evaluation. | Bioluminescence imaging for tumor burden. |

| Bone Marrow-Derived Macrophages (BMDM) [3] | N/A (Primary immune cells) | Study of efferocytosis and macrophage polarization. | Phagocytosis of apoptotic cells; cytokine secretion. |

Core Experimental Workflow

The diagram below outlines a standard protocol for evaluating Mer inhibitor efficacy in vitro:

Cell-based assay workflow for inhibitor screening.

Detailed Experimental Protocols

1. Efferocytosis (Phagocytosis) Assay [3]

- Preparation of Apoptotic Cells (ACs): Induce apoptosis in thymocytes or neutrophils (e.g., by UV irradiation or culture). Confirm apoptosis by Annexin V/propidium iodide staining.

- Opsonization: Incubate ACs with Mer ligands like Gas6 or Protein S (∼50 nM) for a short period (minutes) in a calcium-containing buffer.

- Phagocytosis Co-culture: Add opsonized ACs to macrophages (e.g., glucocorticoid-treated BMDM) at a specific ratio (e.g., 5:1). Centrifuge briefly to initiate contact and incubate at 37°C for 30-60 minutes.

- Quantification: Remove non-internalized ACs (e.g., by vigorous washing or trypsinization). Fix cells and stain internalized ACs with a fluorescent dye. Phagocytosis is quantified via flow cytometry or high-content imaging.

2. Western Blot Analysis of Downstream Signaling [4] [5]

- Cell Treatment and Lysis: Culture Mer-expressing cells (e.g., 697, G361). Treat with inhibitor followed by Gas6 stimulation. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

- Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pMER, pAKT (S473), pERK, and total protein controls. Use species-appropriate fluorescent or HRP-conjugated secondary antibodies for detection.

3. High-Content pAKT Imaging Assay [5]

- Cell Culture: Plate G361 cells in black-walled, clear-bottom 96-well plates.

- Treatment and Stimulation: Treat cells with a dose range of the test inhibitor, followed by stimulation with Gas6.

- Fixation and Staining: Fix cells, permeabilize, and stain with anti-pAKT (S473) primary antibody, followed by a fluorescent secondary antibody (e.g., Alexa 488) and a nuclear counterstain.

- Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of pAKT in the cell cytoplasm to determine inhibitor potency (IC₅₀).

References

- 1. Frontiers | Structure and functions of Mer , an innate immune checkpoint [frontiersin.org]

- 2. Structure and functions of Mer, an innate immune checkpoint [pmc.ncbi.nlm.nih.gov]

- 3. Mer receptor tyrosine kinase mediates both tethering and ... [nature.com]

- 4. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of pAKT as a pharmacodynamic marker for MER ... kinase [biomarkerres.biomedcentral.com]

UNC2250 preliminary research findings

UNC2250 Profile & Quantitative Data

This compound is a potent and selective small-molecule inhibitor of the Mer tyrosine kinase (MerTK), which is implicated in cancer cell survival and resistance [1] [2].

| Attribute | Description / Value |

|---|---|

| Primary Target | Mer tyrosine kinase (MerTK) [2] |

| IC₅₀ for MerTK | 1.7 nM (enzymatic assay) [3] [2] |

| Cellular IC₅₀ | 9.8 nM (inhibits steady-state phosphorylation of endogenous Mer in 697 B-ALL cells) [1] [2] |

| Selectivity | ~59x more selective for MerTK over Tyro3 (IC₅₀ = 100 nM), and ~160x more selective over Axl [2] |

| Molecular Weight | 440.58 g/mol [3] [2] |

| CAS Number | 1493694-70-4 [3] [2] |

Key Preclinical Research Findings

The antitumor potential of this compound has been demonstrated across various cancer types in laboratory models.

| Cancer Model | Experimental Findings |

|---|---|

| Mantle Cell Lymphoma (MCL) | Inhibited proliferation and invasion; induced G2/M cell cycle arrest and apoptosis; sensitized cells to chemotherapeutics (vincristine, doxorubicin); delayed disease progression in xenograft models [4]. |

| Rhabdoid Tumor & NSCLC | Inhibited colony formation in soft agar (functional assay for tumorigenicity) in BT-12 rhabdoid tumor and Colo699 non-small cell lung cancer (NSCLC) cell lines [1] [2]. |

| Chronic Myeloid Leukemia (CML) | In an Imatinib-resistant CML model, this compound, in combination with Imatinib, showed a synergistic effect in inhibiting cell proliferation and colony formation [5]. |

Experimental Protocols from Key Studies

Here are the methodologies used in pivotal studies to evaluate this compound's efficacy.

Cell Proliferation and Viability Assay (MTT Assay)

This protocol was used to assess the anti-proliferative effects of this compound, particularly in the CML study [5].

- Cell Seeding: Plate approximately 1.0 × 10⁴ cells in a volume of 50 µL per well in a 96-well plate.

- Compound Treatment: Add another 50 µL of media containing the desired concentrations of this compound (or DMSO as a vehicle control). Incubate the plates for 72 hours in a 5% CO₂ incubator at 37°C.

- Viability Measurement: Add 15 µL of MTT dye (5 µg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation. Dissolve the crystals in DMSO and measure the absorbance at 550 nm using a plate reader. Plot the data to calculate the percentage of viable cells relative to the control.

Clonogenic (Colony Formation) Assay

This assay, used in several studies, tests the ability of a single cell to proliferate and form a colony, indicating long-term inhibitory effects [4] [5].

- Agar Preparation: Prepare a two-layer soft agar system in a 6-well plate.

- Bottom Layer: 0.8% agar in culture medium (e.g., RPMI 1640 with 10% FBS). Allow it to solidify.

- Top Layer: Mix 0.3-0.5% agar with pre-warmed culture medium. Gently mix with a cell suspension (e.g., 3,500 cells per well) and pour this mixture over the solidified bottom layer.

- Treatment and Culture: Once the top layer solidifies, add 1 mL of fresh medium containing this compound (or vehicle control) on top. Refresh the medium and inhibitor twice a week.

- Colony Staining and Counting: Culture the plates for 12-15 days. Stain the resulting colonies with methylene blue and count them manually under a microscope.

Apoptosis Analysis via Western Blot

This method was used in the MCL study to confirm the induction of apoptosis by this compound [4].

- Cell Treatment and Lysis: Treat cells (e.g., MCL cell lines) with this compound at specified concentrations for 24 hours. Prepare cell lysates to extract total protein.

- Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with specific primary antibodies against:

- Pro-apoptotic markers: Bax, Cleaved Caspase-3, Cleaved PARP.

- Anti-apoptotic markers: Bcl-2, Mcl-1, Bcl-xL.

- Detection: Use appropriate secondary antibodies and a detection system (e.g., chemiluminescence) to visualize the protein bands. This compound treatment typically increases pro-apoptotic and decreases anti-apoptotic protein levels.

MerTK Signaling and this compound Mechanism

The following diagram illustrates the role of MerTK in cancer cell survival and how this compound exerts its effects.

This diagram shows that ligand binding activates MerTK, triggering pro-survival signaling pathways. This compound directly inhibits MerTK to block these effects [4].

Research Conclusions and Future Directions

Current research, while primarily preclinical, strongly supports This compound as a promising candidate for targeted cancer therapy. Its high potency and selectivity for MerTK, combined with its ability to inhibit tumor growth and sensitize cancer cells to chemotherapy in model systems, provide a solid rationale for its further development [4] [1] [5].

Future work will likely focus on advancing more selective MerTK inhibitors through further preclinical development and into clinical trials to fully evaluate their therapeutic potential and safety in humans.

References

- 1. Pseudo-cyclization through intramolecular hydrogen bond enables... [pubmed.ncbi.nlm.nih.gov]

- 2. | TAM Receptor inhibitor | Mer Kinase Inhibitor UNC 2250 [invivochem.com]

- 3. is an effective and specific Mer inhibitor (IC50=1.7 nM). UNC 2250 [targetmol.com]

- 4. The proto-oncogene Mer tyrosine kinase is a novel ... [pmc.ncbi.nlm.nih.gov]

- 5. TAM family kinases are potential candidate targets for ... [pmc.ncbi.nlm.nih.gov]

Solubility and Stock Solution Preparation

A critical first step in any experiment is the preparation of a stable stock solution. The consistent report across multiple suppliers is that UNC2250 is soluble in DMSO.

Table 1: Solubility of this compound in DMSO and Aqueous Buffers

| Solvent | Solubility | Concentration (Approx.) | Solution Appearance |

|---|---|---|---|

| DMSO | Soluble [1] [2] [3] | ≥ 10 mg/mL (22.70 mM) [4] | Clear |

| 2 - 25 mg/mL (4.54 - 56.74 mM) [1] [2] [3] | |||

| Water | Insoluble [1] [2] [3] | < 1 mg/mL [1] | - |

| Ethanol | Insoluble or poor solubility [1] [2] [5] | < 1 mg/mL [1] | - |

Protocol 1: Preparing a Standard DMSO Stock Solution

- Calculation: Determine the mass of this compound needed to achieve your desired stock concentration. For example, to make a 10 mM stock solution, dissolve 4.4 mg of this compound in 1 mL of anhydrous DMSO.

- Weighing: Accurately weigh the this compound powder.

- Dissolution: Transfer the powder to an appropriate vial and add the required volume of high-quality, anhydrous DMSO.

- Mixing: Vortex or sonicate the mixture briefly until a clear solution is obtained.

- Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into single-use vials.

- Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is typically stable for months to years [1] [4].

Experimental Protocols for In Vitro Assays

The following validated protocols utilize the DMSO stock solution to study this compound's effects in cellular models.

Protocol 2: Inhibition of Mer Phosphorylation in B-ALL Cells [1] [2] [4]

This protocol details how to assess the cellular target engagement of this compound by measuring its inhibition of Mer phosphorylation.

- Cell Line: 697 B-ALL cells.

- Compound Treatment:

- Prepare a working concentration series of this compound (e.g., 5, 10, 20, 50, 100, 250, 500 nM) in the cell culture medium from the DMSO stock. The final DMSO concentration should be equalized in all wells (typically ≤0.1%).

- Treat the cells with this compound or vehicle control (DMSO) for 1 hour.

- Analysis: Following treatment, lyse the cells and analyze Mer phosphorylation levels using standard western blotting techniques.

- Expected Outcome: this compound inhibits Mer phosphorylation in this cell line with an IC₅₀ value of approximately 9.8 nM [1] [4].

Protocol 3: Soft Agar Colony Formation Assay [1] [2]

This functional assay evaluates the antitumor efficacy of this compound by measuring its ability to inhibit anchorage-independent growth, a hallmark of transformed cells.

- Cell Lines: BT-12 rhabdoid tumor cells and Colo699 non-small cell lung cancer (NSCLC) cells.

- Compound Treatment:

- For BT-12 cells: Culture 10,000 cells in 2.0 mL of 0.35% soft agar containing 0.5x RPMI medium, 7.5% FBS, and the indicated concentrations of this compound (or DMSO vehicle). Overlay with 0.5 mL of medium containing this compound. Refresh the medium and compound twice a week for 3 weeks.

- For Colo699 cells: Culture 15,000 cells in 1.5 mL of 0.35% soft agar containing 1x RPMI medium, 10% FBS, and this compound. Overlay with 2.0 mL of medium containing the compound. Refresh the medium and compound three times a week for 2 weeks.

- Analysis: Stain the colonies with thiazolyl blue tetrazolium bromide (BT-12) or nitrotetrazolium blue chloride (Colo699) and count them.

- Expected Outcome: this compound treatment significantly inhibits colony formation in soft agar in a dose-dependent manner [1].

Mer Kinase Signaling and Inhibitor Mechanism

This compound exerts its antitumor effects by specifically targeting the Mer tyrosine kinase. The following diagram illustrates the signaling pathway and the compound's mechanism of action.

Mechanism of Mer Kinase Inhibition by this compound. The diagram depicts the Mer signaling pathway: binding of the GAS6 ligand induces receptor dimerization and autophosphorylation, which activates downstream pro-survival pathways. This compound acts as a competitive ATP inhibitor, binding to the kinase domain of Mer to block its autophosphorylation and subsequent signal transduction, thereby inhibiting tumor cell survival and growth [1] [6] [7].

References

- 1. | TAM Receptor inhibitor | Mer Kinase Inhibitor UNC 2250 [invivochem.com]

- 2. This compound Datasheet [selleckchem.com]

- 3. is an effective and specific Mer inhibitor (IC50=1.7 nM). UNC 2250 [targetmol.com]

- 4. This compound | Mer Inhibitor [medchemexpress.com]

- 5. This compound - Potent Selective Mer Kinase Inhibitor [apexbt.com]

- 6. Design, Synthesis, and Biological Evaluation of 2- ... [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Physicochemical ... [pmc.ncbi.nlm.nih.gov]

UNC2250: Key Characteristics for Cell Assays

The table below summarizes the essential information you'll need for planning your experiments with UNC2250.

| Property | Description / Value |

|---|---|

| Molecular Weight | 440.58 g/mol [1] [2] |

| CAS Number | 1493694-70-4 [2] |

| Primary Target | MerTK (c-Mer) [1] [2] |

| IC₅₀ for MerTK | 1.7 nM [1] [2] |

| Selectivity (vs. Axl/Tyro3) | ~160-fold / ~60-fold [1] [2] |

| Recommended Solvent | DMSO (≥ 10 mg/mL) [2] |

| Common Stock Concentration | 10 mM in DMSO [1] [2] |

Detailed Cell Assay Protocols

The following sections outline specific protocols used in published research for evaluating this compound's effects in cellular models.

Inhibition of MerTK Phosphorylation (Western Blot)

This protocol is used to confirm the on-target activity of this compound by measuring its ability to inhibit MerTK phosphorylation [2].

- Cell Line: 697 B-ALL cells [2].

- Procedure:

- Expected Outcome: Dose-dependent inhibition of MerTK phosphorylation with an IC₅₀ value of approximately 9.8 nM in 697 cells [2].

Cell Proliferation and Viability (MTT Assay)

The MTT assay is a common colorimetric method to assess cell viability and proliferation after inhibitor treatment [4].

- Cell Lines: Sensitive (K562-S) and Imatinib-resistant (K562-R) Chronic Myeloid Leukemia (CML) cells [4].

- Procedure:

- Plate cells in 96-well plates at a density of 1.0 x 10⁴ cells per well in 50 µL of media [4].

- Add 50 µL of media containing different concentrations of this compound (or other TAM kinase inhibitors). Include controls (e.g., DMSO vehicle) [4].

- Incubate the plates for 72 hours in a 37°C, 5% CO₂ incubator [4].

- Add 15 µL of 5 µg/mL MTT dye to each well and incubate for another 3-4 hours to allow formazan crystal formation [4].

- Carefully remove the media without disturbing the crystals and dissolve them in an equal volume of DMSO [4].

- Measure the relative absorbance at 550 nm using a spectrophotometric plate reader [4].

- Data Analysis: Plot cell viability against the log of inhibitor concentration to determine IC₅₀ values.

Clonogenic (Colony Formation) Assay

This assay tests the ability of a single cell to proliferate and form a colony, indicating long-term inhibitory effects [4] [1].

- Cell Lines: Used in rhabdoid tumor (BT-12) and non-small cell lung cancer (Colo699) models [1].

- Procedure (Soft Agar for Anchorage-Independent Growth):

- Prepare a bottom layer of 0.8% agar in complete media in a 6-well plate and allow it to solidify [4].

- For the top layer, mix 0.3-0.5% agar with warm media and the cell suspension (3,500 cells per well for K562 models) [4].

- Once the top layer solidifies, add 1 mL of fresh media containing the desired concentration of this compound or vehicle [4].

- Refresh the media and inhibitors twice a week [4].

- Culture cells for 2-3 weeks (e.g., 2 weeks for Colo699, 3 weeks for BT-12) [1].

- Stain colonies with methylene blue, thiazolyl blue tetrazolium bromide, or nitrotetrazolium blue chloride and count them manually under a microscope [4] [1].

Experimental Results and Key Findings

The table below summarizes quantitative results from various studies using this compound, demonstrating its consistent anti-cancer activity across different cancer types.

| Assay Type | Cell Line / Model | Key Findings | Reference |

|---|---|---|---|

| Western Blot | 697 B-ALL | IC₅₀ of 9.8 nM for inhibition of MerTK phosphorylation. | [2] |

| MTT (Proliferation) | K562-S & K562-R CML | Significant reduction in proliferation of both sensitive and resistant cells. | [4] |

| Clonogenic Assay | BT-12 Rhabdoid Tumor | Reduced colony-forming potential at concentrations up to ~3 µM. | [1] |

| Clonogenic Assay | Colo699 NSCLC | Reduced colony-forming potential at concentrations of ~300 nM. | [1] |

| Functional Assay | MCL Cell Lines | Induced G2/M phase arrest and promoted apoptosis. | [5] |

This compound Mechanism of Action and Workflow

The following diagram illustrates the mechanism of MerTK signaling and how this compound exerts its effects at a cellular level, integrating it into a simplified experimental workflow.

Mechanism of this compound and Experimental Workflow. This compound potently inhibits MerTK phosphorylation, blocking downstream survival signals and leading to anti-cancer cellular effects.

Key Considerations for Researchers

- Solubility and Storage: Prepare stock solutions in DMSO and store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles [2].

- Cell Line Validation: Confirm MerTK expression in your cell models via Western blot or RT-PCR before experimentation, as efficacy is dependent on target presence [4] [5] [3].

- Combination Therapy: Research indicates TAM kinase inhibitors can have additive or synergistic effects with other drugs like Imatinib, suggesting promise for combination treatment strategies [4].

References

- 1. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Mer Inhibitor [medchemexpress.com]

- 3. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

- 4. TAM family kinases are potential candidate targets for ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proto-oncogene Mer tyrosine kinase is a novel ... [pmc.ncbi.nlm.nih.gov]

Key Quantitative Data on UNC2250

| Parameter | Value | Experimental Context |

|---|---|---|

| IC₅₀ for MerTK | 1.7 nM | In vitro kinase assay [1] [2] |

| Selectivity over Axl | ~160-fold | In vitro kinase assay [1] |

| Selectivity over Tyro3 | ~60-fold | In vitro kinase assay [1] |

| Cellular IC₅₀ (Mer pY) | 9.8 nM | 697 B-ALL cells [2] |

| In Vitro Solubility (DMSO) | ~2 mg/mL (~4.5 mM) | Stock solution preparation [1] [2] |

UNC2250 Colony Formation Assay Protocol

This protocol is adapted from established methodology for quantifying the clonogenic potential of cancer cells after treatment with a small molecule inhibitor [3].

Workflow Timeline

The entire procedure, from cell seeding to data analysis, typically takes 14 to 18 days.

Materials and Reagents

- Inhibitor: this compound (e.g., Selleckchem #this compound) [1]

- Cell Lines: Applicable to various lines such as BT-12 rhabdoid tumor cells and Colo699 NSCLC cells [1] [2].

- Culture Vessels: 6-well tissue culture-treated plates.

- Media: Complete DMEM (DMEM high glucose, 10% FBS, 4 mM L-alanyl-L-glutamine). Note: Avoid penicillin/streptomycin as it can affect viability [3].

- Staining Reagent: 0.1% Crystal Violet solution, filtered through a 0.22 µm filter before use [3].

- Other Reagents: Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

Procedure

Preparation of Inhibitor:

- Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.

- On the day of treatment, prepare serial dilutions of this compound in complete media. The final DMSO concentration in all wells, including the vehicle control, should be equal and typically not exceed 0.1% [1].

Cell Seeding and Treatment (Day 0):

- Harvest and count your cell line of interest.

- Seed a low density of cells (e.g., 1,000 to 2,000 cells per well) in a 6-well plate. The optimal density must be determined empirically for each cell line to ensure colony formation is not confluent.

- After 24 hours (to allow cell attachment), replace the media with fresh media containing the desired concentrations of this compound or vehicle control (DMSO).

- Positive Control: Include a well treated with a cytotoxic agent known to inhibit colony formation.

- Incubate the plates at 37°C in a 5% CO₂ incubator.

Media Replacement (Day 3-4):

- Gently aspirate the media and replace it with fresh complete media containing the corresponding concentrations of this compound or vehicle.

Colony Formation (Days 5-14):

- Continue incubation, replacing the media with fresh drug-containing media every 3-4 days.

- Monitor the plates regularly. The assay is ready for staining when well-defined, macroscopic colonies are visible in the vehicle control wells (typically after 10-14 days).

Fixing and Staining (Day 14-18):

- Gently aspirate the media from all wells.

- Wash the cells gently with 1 mL of PBS and aspirate.

- Fix and stain the colonies by adding 1 mL of filtered 0.1% Crystal Violet solution per well. Incubate for 10 minutes at room temperature.

- Gently remove the stain and wash the wells 3 times with 1 mL of PBS to remove unbound dye, being careful not to dislodge the colonies.

- Allow the plates to air dry completely at room temperature.

Quantification and Analysis:

- Manual Counting: Count colonies (defined as aggregates of >50 cells) manually under a microscope.

- Automated Analysis (Recommended): Scan the plates and use image analysis software like the ImageJ plugin "ColonyArea" for more robust and quantitative data [4]. This tool can determine the percentage of area covered by colonies and the intensity-weighted colony area, which accounts for cell density within colonies.

- Calculate the survival fraction: (Number of colonies in treated well / Number of colonies in vehicle control well) × 100%.

- Plot the survival fraction against the inhibitor concentration to determine the IC₅₀ value for clonogenic survival.

Experimental Considerations for this compound

| Aspect | Consideration | Rationale |

|---|---|---|

| Cell Line Selection | Use lines with ectopic MerTK expression (e.g., certain MCL, B-ALL, NSCLC) [5] [1]. | MerTK is not expressed in most normal lymphocytes; efficacy is linked to target presence [5]. |

| In Vivo Formulation | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% water [1]. | Provides a clear solution suitable for in vivo administration based on pharmacokinetic data. |

| Mechanistic Follow-up | Monitor MerTK autophosphorylation & downstream AKT/p38 signaling via Western blot [5]. | Confirms on-target engagement and elucidates the mechanistic pathway for observed phenotypes. |

Mechanism of Action & Signaling Pathway

This compound is a potent, ATP-competitive, type I kinase inhibitor that selectively targets MerTK, a receptor tyrosine kinase [1] [6]. The following diagram illustrates the signaling pathway and mechanism of this compound.

Research Applications and Notes

- Synergy with Chemotherapy: In Mantle Cell Lymphoma (MCL) models, this compound sensitized cells to chemotherapeutic agents like doxorubicin and vincristine [5]. Consider combination studies.

- Beyond Proliferation: Given MerTK's role in macrophage efferocytosis (clearing apoptotic cells), this compound can also be used in specialized co-culture assays to study cancer immune evasion [7] [8].

- Control Inhibitors: For specific mechanistic studies, other reported MerTK inhibitors like AZD7762 or BMS794833 can serve as useful comparative controls, though their selectivity profiles differ [6] [8].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further specifics on a particular cell line or assay adaptation, please do not hesitate to ask.

References

- 1. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. | TAM Receptor inhibitor | Mer Kinase Inhibitor UNC 2250 [invivochem.com]

- 3. Addgene: Colony Titering Formation Assay [addgene.org]

- 4. An ImageJ Plugin to Automatically Quantify Colony Formation ... [journals.plos.org]

- 5. The proto-oncogene Mer tyrosine kinase is a novel ... [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of the Kinase Domain of MerTK in ... [mdpi.com]

- 7. ATF3 coordinates the survival and proliferation of cardiac ... [pmc.ncbi.nlm.nih.gov]

- 8. BMS794833 inhibits macrophage efferocytosis by directly ... [nature.com]

Comprehensive Application Notes and Protocols for UNC2250: A Potent and Selective MerTK Inhibitor

Introduction to UNC2250

This compound is a potent, ATP-competitive small-molecule inhibitor that demonstrates high selectivity for the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MerTK has been identified as a therapeutic target in various cancers, including leukemia, lymphoma, and solid tumors, where it promotes cell survival, proliferation, and resistance to chemotherapy [1] [2]. This compound exhibits an IC50 of 1.7 nM against MerTK, with approximately 160-fold selectivity over Axl and 60-fold selectivity over Tyro3, making it a valuable tool for dissecting MerTK-specific signaling pathways in both in vitro and in vivo models [3] [4].

Biochemical and Pharmacological Profile

Key Biochemical Properties

Table 1: Biochemical and Pharmacological Properties of this compound

| Property | Value | Details/Notes |

|---|---|---|

| Molecular Weight | 440.58 g/mol | Formula: C₂₄H₃₆N₆O₂ [3] [4] |

| MerTK IC₅₀ | 1.7 nM | Measured via kinase assay [3] [4] |

| Selectivity (vs. Axl) | ~160-fold | IC₅₀ for Axl ≈ 272 nM [3] |

| Selectivity (vs. Tyro3) | ~60-fold | IC₅₀ for Tyro3 = 100 nM [3] [4] |

| Solubility (DMSO) | 2 mg/mL (4.53 mM) | Use fresh, moisture-absorbing DMSO reduces solubility [3] [5] |

| Solubility (Water) | Insoluble | - [3] [5] |

| CAS Number | 1493694-70-4 | - [3] [4] |

This compound functions by competing with ATP binding in the kinase domain of MerTK, thereby inhibiting its autophosphorylation and subsequent activation of downstream survival pathways such as PI3K/AKT and MAPK/ERK [1]. In vivo pharmacokinetic studies indicate that this compound has a moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for animal studies [3] [5].

Experimental Protocols and Applications

In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis - MCE)

This protocol details the methodology for assessing the direct inhibitory activity of this compound against MerTK kinase using a Microfluidic Capillary Electrophoresis (MCE) assay, adapted from the original literature [3] [5].

3.1.1 Reagents and Equipment

- MerTK Kinase Domain: Recombinant protein.

- This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to create a concentration series for IC₅₀ determination.

- Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA.

- ATP: Prepare at the Km concentration for MerTK (approximately 40-50 µM).

- Fluorescently-Labeled Substrate Peptide: 1.0 µM final concentration in the reaction.

- Stop Solution: 70 mM EDTA.

- LabChip EZ Reader: Equipped with a 12-sipper chip and CR-8 separation buffer.

3.1.2 Step-by-Step Procedure

Reaction Setup:

- In a 384-well polypropylene microplate, mix the assay components in a final volume of 50 µL.

- The reaction mixture should contain assay buffer, 1.0 µM fluorescent substrate, ATP at the Km, MerTK enzyme, and the designated concentration of this compound or DMSO vehicle control.

- Initiate the reaction by adding ATP and incubate at room temperature for 180 minutes.

Reaction Termination:

- Stop the kinase reaction by adding 20 µL of 70 mM EDTA to each well.

Separation and Detection:

- Transfer the terminated reactions to the LabChip EZ Reader.

- Phosphorylated and unphosphorylated substrate peptides are separated by electrophoresis in buffer supplemented with 1X CR-8.

- Data are collected and analyzed using the instrument's software to quantify the ratio of phosphorylated to unphosphorylated peptide.

3.1.3 Data Analysis

- Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

- Plot the inhibition curve and calculate the IC₅₀ value using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.

The following diagram illustrates the workflow of the MCE kinase assay:

Cell-Based Assay: Inhibition of MerTK Phosphorylation

This protocol is used to validate the cellular activity of this compound by measuring its effect on MerTK phosphorylation in cancer cell lines, such as 697 B-ALL cells [4].

3.2.1 Reagents and Cell Lines

- Cell Line: 697 B-ALL cells (or other MerTK-expressing cells like Colo699 NSCLC).

- This compound Stock: 10 mM in DMSO.

- Complete Growth Medium: RPMI 1640 supplemented with 10% FBS.

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

- Antibodies: Anti-phospho-MerTK and total MerTK antibodies.

3.2.2 Step-by-Step Procedure

Cell Seeding and Treatment:

- Culture 697 B-ALL cells in complete growth medium.

- Seed cells at an appropriate density and allow them to adhere overnight.

- Treat cells with a concentration range of this compound (5 to 500 nM) or DMSO vehicle control for 1 hour.

Cell Lysis and Protein Extraction:

- After treatment, wash cells with cold PBS.

- Lyse cells using ice-cold lysis buffer for 20 minutes on ice.

- Centrifuge lysates at >12,000 × g for 15 minutes at 4°C to remove insoluble material. Collect the supernatant.

Western Blot Analysis:

- Determine protein concentration of the lysates.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and probe with anti-phospho-MerTK and total MerTK antibodies.

- Detect bands using a suitable chemiluminescence system and image.

3.2.3 Data Analysis

- Normalize phospho-MerTK signal intensity to total MerTK.

- Plot the percentage of phosphorylated MerTK remaining versus the log of this compound concentration to determine the IC₅₀ in a cellular context.

Functional Cell Assay: Colony Formation in Soft Agar

This protocol assesses the long-term functional antitumor activity of this compound by measuring its ability to inhibit anchorage-independent growth, a hallmark of transformation, in cells such as BT-12 rhabdoid tumor cells and Colo699 NSCLC cells [3] [5].

3.3.1 Reagents and Cell Lines

- Cell Lines: BT-12 and Colo699 cells.

- Base Agar Layer: 0.8% soft agar in appropriate medium (e.g., 0.5X RPMI with 7.5% FBS for BT-12).

- Top Agar Layer: 0.35% soft agar containing the cells.

- Feeding Medium: Complete medium with or without this compound.

- Staining Solutions: Thiazolyl blue tetrazolium bromide (for BT-12) or nitrotetrazolium blue chloride (for Colo699).

3.3.2 Step-by-Step Procedure

Base Layer Preparation:

- Prepare the 0.8% agar base solution in medium and pour into the wells of a culture plate. Allow it to solidify at room temperature.

Cell Layer Preparation:

- For BT-12 cells, mix 10,000 cells in 2.0 mL of 0.35% soft agar containing the indicated concentrations of this compound (e.g., ~3 µM) or DMSO. Pour this mixture over the base layer.

- For Colo699 cells, mix 15,000 cells in 1.5 mL of 0.35% soft agar and overlay with 2.0 mL of medium containing this compound (e.g., ~300 nM) or vehicle.

- Allow the top layer to solidify.

Incubation and Feeding:

- Culture the plates in a humidified 37°C incubator with 5% CO₂.

- Refresh the overlaid medium containing this compound or vehicle 2-3 times per week.

- Incubate BT-12 cells for 3 weeks and Colo699 cells for 2 weeks.

Staining and Counting:

- After the incubation period, stain colonies with the appropriate staining solution.

- Count the number of colonies under a microscope.

3.3.3 Data Analysis

- Calculate the percentage of colony formation inhibition relative to the DMSO-treated control.

- Present data as mean ± standard deviation from triplicate experiments.

Key Research Applications and Findings

This compound has been employed in various research contexts to elucidate the role of MerTK in oncogenesis and therapy resistance.

Table 2: Summary of Key Research Applications of this compound

| Application / Study Focus | Cell Line / Model | Key Finding | [citation] |

|---|---|---|---|

| Overcoming TKI Resistance in CML | K562-S & K562-R (Imatinib-resistant) | Co-targeting TAM kinases with this compound and Imatinib showed additive (sensitive) and synergistic (resistant) anti-proliferation effects. | [6] |

| Mantle Cell Lymphoma (MCL) Therapy | Z-138, Mino MCL cells; MCL xenograft models | This compound delayed disease progression, induced G2/M arrest & apoptosis, and sensitized cells to chemotherapeutics (vincristine, doxorubicin). | [1] |

| Microglial & Inflammatory Response | BV2 microglial cells | At 5 µM, this compound antagonized TAM receptor signaling and was used to probe mechanisms in Aβ42-induced inflammation. | [4] |

| Solid Tumor Efficacy | BT-12 (Rhabdoid), Colo699 (NSCLC) | This compound reduced colony-forming potential in soft agar assays, demonstrating functional antitumor activity. | [3] |

The following diagram summarizes the mechanism of action of this compound and its downstream effects in cancer cells:

Formulation and Handling

In Vitro Stock Solution Preparation

- For cell-based assays, prepare a 10 mM stock solution by dissolving this compound in high-quality, fresh DMSO.

- Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles and moisture absorption.

In Vivo Formulation

For animal studies, the following validated formulation can be used to prepare a clear solution for administration [3] [5]:

- Formulation: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.

- Preparation Example:

- Add 50 µL of a 2.5 mg/mL clarified DMSO stock solution to 400 µL PEG300 and mix.

- Add 50 µL Tween 80 and mix until clear.

- Add 500 µL ddH₂O and mix. The final concentration will be 0.130 mg/mL (0.30 mM).

- Use the formulation immediately after preparation for optimal results.

Troubleshooting Guide

- Low Solubility in Aqueous Buffers: Ensure DMSO stock concentration is high (e.g., 10 mM) to keep final DMSO concentration low (typically ≤0.5% in cell culture). Use fresh DMSO.

- High Background in MCE Assay: Optimize ATP and enzyme concentrations. Ensure the stop solution (EDTA) is thoroughly mixed.

- Lack of Effect in Cellular Phosphorylation Assay: Verify MerTK expression in the cell line used. Consider time-course and dose-response experiments to optimize treatment conditions.

Conclusion

This compound is a highly selective and potent tool compound for investigating MerTK biology in cancer and immune regulation. The protocols detailed herein provide a robust framework for assessing its activity biochemically, in cells, and in functional assays. The consistent findings across diverse cancer models highlight its significant potential as a therapeutic agent and a valuable research reagent.

References

- 1. The proto-oncogene Mer tyrosine kinase is a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Physicochemical ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | Mer Inhibitor [medchemexpress.com]

- 5. This compound Datasheet [selleckchem.com]

- 6. TAM family kinases are potential candidate targets for ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for UNC2250: A Potent and Selective Mer Tyrosine Kinase Inhibitor

Compound Profile and Introduction

UNC2250 is a potent and selective small molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), which has emerged as a promising therapeutic target in various cancers and other diseases. With the molecular formula C₂₄H₃₆N₆O₂ and a molecular weight of 440.58 g/mol, this compound demonstrates exceptional potency against Mer with an IC₅₀ of 1.7 nM while maintaining significant selectivity over closely related kinases Axl (IC₅₀ = 270 nM) and Tyro3 (IC₅₀ = 100 nM). This selectivity profile, representing 160-fold and 60-fold specificity against Axl and Tyro3 respectively, makes this compound a valuable pharmacological tool for dissecting Mer-specific signaling pathways in both normal and disease states. [1] [2] [3]

The compound was developed using a structure-based drug design approach featuring a pseudo-ring replacement strategy that leveraged intramolecular hydrogen bonding to optimize binding conformation. This innovative design approach resulted in a compound with improved pharmacokinetic properties, including moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for both in vitro and in vivo applications. This compound has shown particular utility in studying Mer-driven biological processes, including oncogenic signaling, platelet aggregation, and immune regulation, providing researchers with a sophisticated tool for targeted Mer kinase investigation. [4] [5]

Mechanism of Action and Signaling Pathways

Molecular Mechanism of Mer Inhibition

This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular kinase domain of Mer receptor tyrosine kinase. The compound's molecular design features a pyridine-substituted pyrimidine scaffold that enables formation of three critical hydrogen bonds with the kinase hinge region residues Pro672 and Met674. This binding mode effectively blocks ATP binding and subsequent autophosphorylation of Mer activation sites (Y749, Y753, and Y754), thereby abrogating kinase activity. The pseudo-cyclization through intramolecular hydrogen bonding between the carbonyl oxygen and adjacent amino side chain plays a crucial role in maintaining the optimal conformation for high-affinity binding and selectivity. This specific molecular interaction explains this compound's exceptional potency and selectivity profile within the TAM kinase family. [4] [5]

Downstream Signaling Consequences

Mer tyrosine kinase serves as a critical node in multiple oncogenic and inflammatory signaling pathways. Through its interaction with ligands including Gas6, protein S, and galectin-3, Mer regulates diverse cellular processes such as survival, proliferation, migration, and phagocytosis. This compound-mediated inhibition of Mer phosphorylation effectively suppresses downstream pro-survival signaling through key pathways including AKT, ERK1/2, p38, and STAT6. This signaling disruption leads to profound functional consequences in malignant cells, including cell cycle arrest (particularly at G2/M phase), induction of mitochondrial apoptosis through modulation of Bcl-2 family proteins, and sensitization to conventional chemotherapeutic agents. The diagram below illustrates the key signaling pathways affected by this compound-mediated Mer inhibition: [6] [4]

Quantitative Activity Profile

Kinase Inhibition Profile

This compound demonstrates a highly selective kinase inhibition profile with minimal off-target effects, making it an ideal tool for specific Mer pathway interrogation. The table below summarizes the key quantitative inhibition data for this compound against Mer and related kinases:

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ Value | Selectivity Ratio | Assay Type |

|---|---|---|---|

| Mer | 1.7 nM | 1x | MCE assay [1] [2] |

| Axl | 270 nM | 160x (less selective) | MCE assay [1] [3] |

| Tyro3 | 100 nM | 60x (less selective) | MCE assay [1] [2] |

| Panel of 30 other kinases | >1,000 nM | >580x | Broad kinase profiling [3] |

Cellular Activity and Antitumor Efficacy

In cellular systems, this compound effectively inhibits Mer phosphorylation and demonstrates potent functional activity across various cancer models. The following table summarizes key cellular efficacy data:

Table 2: Cellular Activity of this compound in Various Models

| Cell Line/Model | Assay Type | IC₅₀/Effective Concentration | Functional Outcome |

|---|---|---|---|

| 697 B-ALL cells | Mer phosphorylation inhibition | 9.8 nM [1] [7] [8] | Dose-dependent reduction in phospho-Mer |

| BT-12 rhabdoid tumor | Colony formation (soft agar) | ~3 μM [2] | Significant reduction in colony formation |

| Colo699 NSCLC | Colony formation (soft agar) | ~300 nM [2] | Dose-dependent colony inhibition |

| MCL cell lines | Proliferation (Cell Titer-Glo) | Varies by cell line [6] | Decreased proliferation and increased apoptosis |

| MCL cell lines | Chemosensitization | Combination with doxorubicin/vincristine [6] | Enhanced chemosensitivity |

| Endothelial cells | Inflammation marker regulation | 1-10 μM [9] | Reduced VCAM-1, ICAM-1 expression |

Experimental Protocols

In Vitro Mer Phosphorylation Inhibition Assay

Purpose: To assess the potency of this compound in inhibiting steady-state phosphorylation of endogenous Mer in live cells. [1] [7]

Materials:

- 697 B-ALL cells (or other Mer-expressing cells)

- This compound stock solution (10 mM in DMSO)

- Cell culture medium (appropriate for cell line)

- Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

- Phospho-Mer specific antibodies

Procedure:

- Culture 697 B-ALL cells in appropriate medium to 70-80% confluence.

- Prepare serial dilutions of this compound in culture medium (typical range: 5-500 nM).

- Treat cells with this compound or vehicle control (DMSO) for 1 hour at 37°C.

- Wash cells with cold PBS and lyse using ice-cold lysis buffer.

- Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

- Determine protein concentration and perform western blot analysis.

- Detect phospho-Mer levels using specific antibodies.

- Quantify band intensity and calculate IC₅₀ values using appropriate software.

Technical Notes: Maintain DMSO concentration constant across all treatments (typically ≤0.1%). Include positive and negative controls. For dose-response curves, use at least 6 concentrations in triplicate. [1] [7]

Cell Proliferation and Viability Assay

Purpose: To evaluate the anti-proliferative effects of this compound in Mer-expressing cancer cells. [6]

Materials:

- MCL cell lines (Z-138, Mino, JVM-2, etc.) or other Mer-positive cells

- This compound stock solution (10 mM in DMSO)

- 96-well black base microplates

- Cell Titer-Glo Luminescent Cell Viability Assay kit

- Luminescence plate reader

Procedure:

- Seed cells in 96-well plates at 2,000 cells/well in 100 μL complete medium.

- Allow cells to adhere overnight (if adherent) or immediately treat with this compound.

- Prepare this compound dilutions in culture medium (typical range: 10 nM - 10 μM).

- Treat cells in triplicate for 72 hours.

- Equilibrate plate and reagents to room temperature for 30 minutes.

- Add Cell Titer-Glo reagent (equal volume to medium, typically 100 μL).

- Mix contents for 2 minutes on an orbital shaker.

- Allow stabilization for 10 minutes, then record luminescence.

- Calculate inhibition rates: % Inhibition = (1 - [Dosing]/[Vehicle]) × 100%.

Technical Notes: Include vehicle controls and blank wells (medium only). Ensure linear range of detection by preparing a cell number standard curve. [6]

Colony Formation Assay in Soft Agar

Purpose: To evaluate the long-term functional antitumor activity of this compound by measuring colony formation inhibition. [2] [7]

Materials:

- BT-12 rhabdoid tumor cells or Colo699 NSCLC cells

- Base agar (0.5-0.7%)

- Top agar (0.35%)

- Complete RPMI medium with FBS

- This compound stock solution

- 6-well plates